8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine
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Overview
Description
8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrido[4,3-d]pyrimidine core with bromine and chlorine substituents at the 8th, 2nd, and 4th positions, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired heterocyclic ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems for precise control of reaction parameters. The use of advanced purification techniques such as recrystallization, chromatography, and distillation ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form new carbon-carbon or carbon-heteroatom bonds through coupling reactions with suitable partners.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Strong acids like sulfuric acid or Lewis acids such as aluminum chloride can facilitate these reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while coupling reactions can produce complex heterocyclic compounds .
Scientific Research Applications
8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an anticancer agent, antimicrobial agent, and in the treatment of inflammatory diseases.
Industry: The compound is utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses .
Comparison with Similar Compounds
2,4-Dichloropyrido[4,3-d]pyrimidine: Lacks the bromine substituent but shares similar core structure and reactivity.
8-Bromo-2-chloropyrido[4,3-d]pyrimidine: Similar to the target compound but with one less chlorine atom.
8-Bromo-4-chloropyrido[4,3-d]pyrimidine: Another close analogue with a different substitution pattern.
Uniqueness: 8-Bromo-2,4-dichloropyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C7H2BrCl2N3 |
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Molecular Weight |
278.92 g/mol |
IUPAC Name |
8-bromo-2,4-dichloropyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-4-2-11-1-3-5(4)12-7(10)13-6(3)9/h1-2H |
InChI Key |
LCQCGIFOKXTUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)N=C(N=C2Cl)Cl |
Origin of Product |
United States |
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